methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate
CAS No.:
Cat. No.: VC18631585
Molecular Formula: C11H11ClO3S
Molecular Weight: 258.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO3S |
|---|---|
| Molecular Weight | 258.72 g/mol |
| IUPAC Name | methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate |
| Standard InChI | InChI=1S/C11H11ClO3S/c1-14-11(13)7-4-9(12)8-6-15-2-3-16-10(8)5-7/h4-5H,2-3,6H2,1H3 |
| Standard InChI Key | PUXFBWBECGLVIS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(COCCS2)C(=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a benzoxathiepine scaffold, a seven-membered ring system combining a benzene moiety with a thiepine ring (containing one sulfur atom). The chlorine substituent at the 6-position and the methyl carboxylate group at the 8-position introduce steric and electronic effects that influence its reactivity. The sulfur atom contributes to the compound’s polarity, while the ester group enhances solubility in organic solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClO₃S | |
| Molecular Weight | 258.72 g/mol | |
| CAS Number | 2891597-55-8 | |
| Stability | Stable under standard conditions |
Applications in Research and Industry
Role as a Synthetic Intermediate
The compound’s reactive sites—the chlorine atom, ester group, and sulfur heteroatom—make it a valuable precursor for derivatization. Key applications include:
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Pharmaceutical Intermediates: Serving as a scaffold for molecules targeting inflammation or pain pathways.
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Material Science: Functionalization for sulfur-containing polymers with unique electronic properties.
Industrial Utilization
| Compound | Key Structural Features | Potential Applications |
|---|---|---|
| Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine-8-carboxylate | Chlorine, ester, saturated thiepine ring | Anti-inflammatory intermediates |
| Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | Ketone, unsaturated thiazine ring | Enzyme inhibition |
Comparison with Related Benzoxathiepine Derivatives
Functional Group Impact
The chlorine atom’s electronegativity increases the compound’s susceptibility to nucleophilic aromatic substitution, contrasting with hydrogen or methyl substituents in analogs. Similarly, the ester group’s hydrolytic lability enables facile conversion to carboxylic acids or amides, broadening derivatization scope .
Pharmacophore Optimization
Replacing the sulfur atom with oxygen (yielding a benzoxepine) or nitrogen (benzazepine) alters electron distribution and binding affinities. Such modifications are critical in drug design to enhance target selectivity or reduce off-target effects.
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